molecular formula C8H12N4O2S B12929527 N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide CAS No. 61785-19-1

N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide

Cat. No.: B12929527
CAS No.: 61785-19-1
M. Wt: 228.27 g/mol
InChI Key: UBPQFRSKEXWWAZ-UHFFFAOYSA-N
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Description

N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide typically involves the reaction of 5-acetamido-1,3,4-thiadiazole with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Acetamido-1,3,4-thiadiazol-2-yl)-N-ethylacetamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

CAS No.

61785-19-1

Molecular Formula

C8H12N4O2S

Molecular Weight

228.27 g/mol

IUPAC Name

N-[5-[acetyl(ethyl)amino]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C8H12N4O2S/c1-4-12(6(3)14)8-11-10-7(15-8)9-5(2)13/h4H2,1-3H3,(H,9,10,13)

InChI Key

UBPQFRSKEXWWAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NN=C(S1)NC(=O)C)C(=O)C

Origin of Product

United States

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